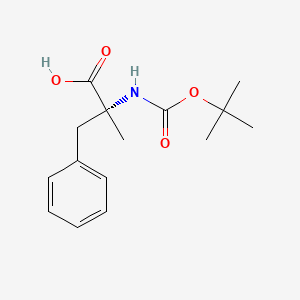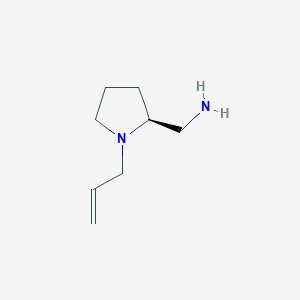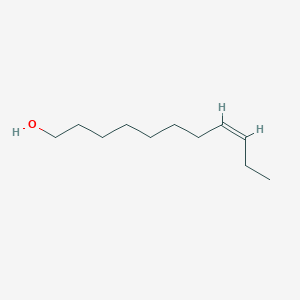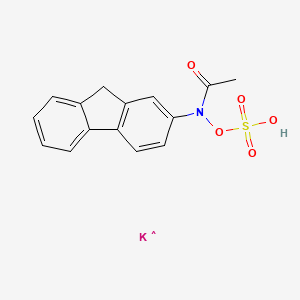
(3R)-Hydroxyquinidine-vinyl-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-Hydroxyquinidine-vinyl-d3 is a labeled isomer of hydroxyquinidine, a derivative of quinidine. Quinidine is an alkaloid derived from the bark of the cinchona tree and is known for its antiarrhythmic and antimalarial properties. The compound this compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Hydroxyquinidine-vinyl-d3 involves several steps, including the introduction of the deuterium label. One common method is the biocatalytic hydrogenation of quinuclidinone to (3R)-quinuclidinol, which can then be further modified to obtain this compound. This process involves the use of a continuous flow reactor and mild conditions (35°C, 2 bar H2) to achieve high conversion rates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale biocatalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-Hydroxyquinidine-vinyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinidine derivatives.
Reduction: Reduction reactions can convert the compound back to its parent hydroxyquinidine form.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) and other strong bases.
Major Products
The major products formed from these reactions include various quinidine derivatives, which can be further studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(3R)-Hydroxyquinidine-vinyl-d3 has several scientific research applications:
Chemistry: Used as a labeled compound to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions of quinidine derivatives in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of quinidine in the body.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of (3R)-Hydroxyquinidine-vinyl-d3 involves its interaction with various molecular targets, including ion channels and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes. For example, quinidine derivatives are known to block sodium channels in cardiac cells, which helps in controlling arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-Hydroxyquinidine: Another isomer of hydroxyquinidine, differing in the stereochemistry at the 3rd position.
Quinidine: The parent compound, known for its antiarrhythmic and antimalarial properties.
Quinine: A related alkaloid with similar pharmacological effects.
Uniqueness
(3R)-Hydroxyquinidine-vinyl-d3 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights that are not possible with non-labeled compounds, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
1267650-60-1 |
|---|---|
Molekularformel |
C₂₀H₂₁D₃N₂O₃ |
Molekulargewicht |
343.43 |
Synonyme |
(3α,9S)- 6’-Methoxy-cinchonan-3,9-diol-d3; 3-epi-Hydroxyquinidine-d3; ICQ 7-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)


